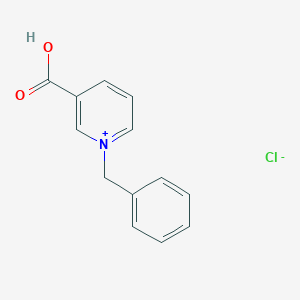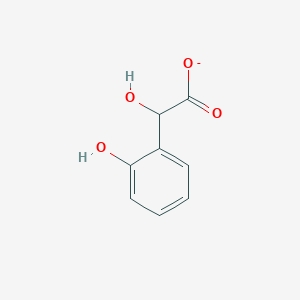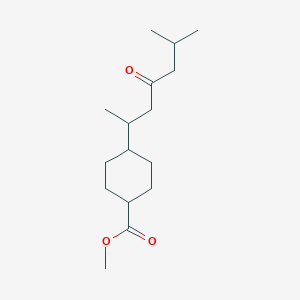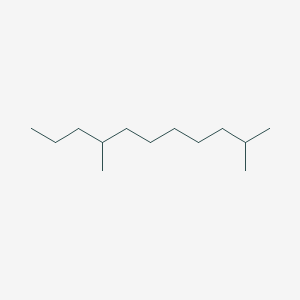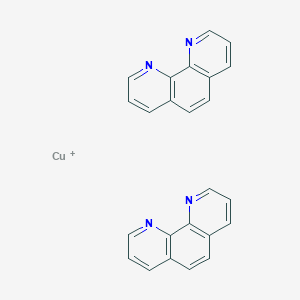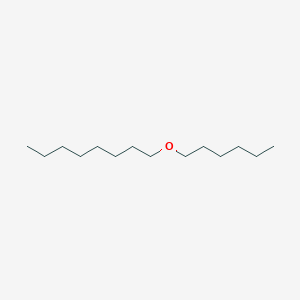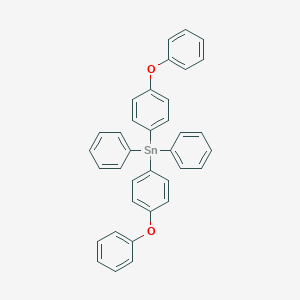
Bis(p-phenoxyphenyl)diphenyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-phenoxyphenyl)diphenyltin, commonly known as Tinopal CBS-X, is a fluorescent whitening agent that is widely used in the textile industry to enhance the brightness and whiteness of fabrics. It is a synthetic organic compound that belongs to the family of stilbene derivatives. In recent years, there has been growing interest in the scientific research application of Tinopal CBS-X due to its unique properties and potential benefits.
Mecanismo De Acción
Tinopal CBS-X works by absorbing ultraviolet light and emitting blue light, which enhances the whiteness and brightness of fabrics. In biological systems, it binds to proteins and other molecules, which causes a shift in their fluorescence emission spectra. This property makes Tinopal CBS-X a useful tool for studying protein-protein interactions, protein folding, and other biological processes.
Efectos Bioquímicos Y Fisiológicos
Tinopal CBS-X has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have reported potential adverse effects, such as cytotoxicity and genotoxicity, at high concentrations. Therefore, it is important to use Tinopal CBS-X in a controlled manner and to follow appropriate safety guidelines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tinopal CBS-X has several advantages for use in lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to label and visualize a wide range of biological structures and molecules. It is also relatively easy to use and has a low cost compared to other fluorescent probes. However, Tinopal CBS-X has some limitations, such as its potential toxicity at high concentrations and its limited compatibility with certain biological samples.
Direcciones Futuras
There are several future directions for scientific research on Tinopal CBS-X. One area of interest is the development of new fluorescent probes based on Tinopal CBS-X, which could have improved sensitivity, specificity, and safety. Another area of research is the investigation of the potential therapeutic applications of Tinopal CBS-X, such as in cancer diagnosis and treatment. Finally, there is a need for further studies to understand the potential environmental impact of Tinopal CBS-X and to develop appropriate regulations for its use and disposal.
Conclusion:
In conclusion, Bis(p-phenoxyphenyl)diphenyltin, or Tinopal CBS-X, is a fluorescent whitening agent that has a wide range of scientific research applications. It is a sensitive and specific fluorescent probe that can be used to label and visualize biological structures and molecules. However, it is important to use Tinopal CBS-X in a controlled manner and to follow appropriate safety guidelines. There are also several future directions for scientific research on Tinopal CBS-X, including the development of new fluorescent probes and the investigation of potential therapeutic applications.
Métodos De Síntesis
Tinopal CBS-X is synthesized by the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with diphenyltin oxide. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures and pressures. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Tinopal CBS-X has been extensively studied for its potential applications in various scientific research fields. One of the major applications of Tinopal CBS-X is in fluorescence microscopy, where it is used as a fluorescent probe to label and visualize biological structures and molecules. It has also been used in flow cytometry, immunohistochemistry, and other imaging techniques.
Propiedades
Número CAS |
17601-12-6 |
|---|---|
Nombre del producto |
Bis(p-phenoxyphenyl)diphenyltin |
Fórmula molecular |
C36H28O2Sn |
Peso molecular |
611.3 g/mol |
Nombre IUPAC |
bis(4-phenoxyphenyl)-diphenylstannane |
InChI |
InChI=1S/2C12H9O.2C6H5.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1,3-10H;2*1-5H; |
Clave InChI |
WLCKHJKBWHUTKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Otros números CAS |
17601-12-6 |
Sinónimos |
Bis(p-phenoxyphenyl)diphenylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



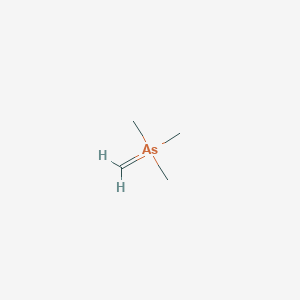
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
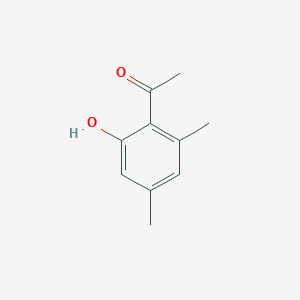
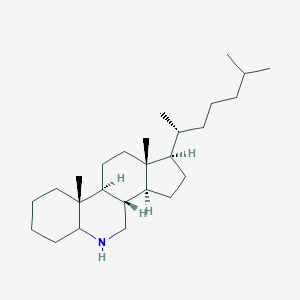
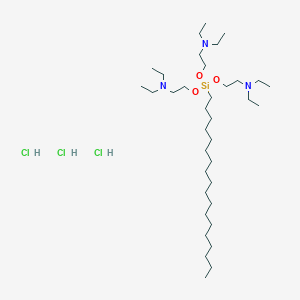
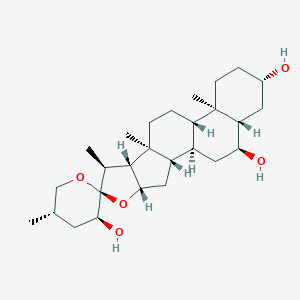
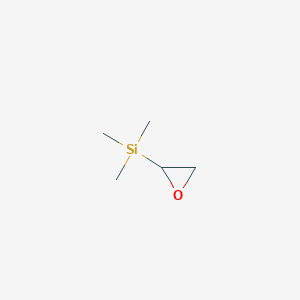
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
